molecular formula C15H17N3O4S2 B2926738 Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-85-0

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2926738
CAS No.: 392317-85-0
M. Wt: 367.44
InChI Key: SIWVSUKAIPDOOF-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a 1,3,4-thiadiazole derivative characterized by a thioether-linked ethyl ester group and a 2-(4-methoxyphenyl)acetamido substituent. This compound belongs to a broader class of thiadiazole derivatives explored for antimicrobial, antifungal, and antitumor activities .

Properties

IUPAC Name

ethyl 2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-3-22-13(20)9-23-15-18-17-14(24-15)16-12(19)8-10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVSUKAIPDOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2-(4-methoxyphenyl)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with thiosemicarbazide to form the intermediate 5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazole. Finally, the thiadiazole intermediate is treated with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with various molecular targets and pathways. The compound is known to modulate oxidative stress pathways by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. Additionally, it can regulate apoptosis-related proteins, thereby protecting cells from programmed cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The target compound’s 2-(4-methoxyphenyl)acetamido group provides conformational flexibility compared to rigid benzamido derivatives (e.g., Compound 44). The acetamido linkage may improve binding to enzymatic targets by allowing better spatial accommodation .
  • Synthesis : The general synthesis involves reacting a thiol-functionalized thiadiazole precursor with ethyl chloroacetate in acetone under basic conditions (e.g., K₂CO₃), as seen in analogous syntheses . Yields for similar compounds range from 68% to 88% .
Antifungal Activity
  • Compounds with cyclohexylamino or morpholino groups (e.g., ) exhibit antifungal activity by inhibiting ergosterol biosynthesis in Candida species. The target compound’s 4-methoxyphenyl group may enhance membrane penetration due to moderate lipophilicity, though direct antifungal data are unavailable .
  • In contrast, the 3-chlorobenzamido derivative () showed potent activity, suggesting electron-withdrawing groups (e.g., Cl) may improve target binding .
Cytotoxic Activity
  • Compound 44 (4-methoxybenzamido derivative) displayed negligible cytotoxicity (<10% inhibition) against lung (A549), liver (HEPG2), and breast (MCF7) cancer cells.
  • The trifluoromethylphenyl analog () demonstrated distinct NMR shifts (δ 10.74 ppm for NH), indicating strong electron-withdrawing effects that could modulate reactivity .

Physicochemical Properties

  • Melting Points : Analogs with bulkier substituents (e.g., 4-phenylpiperazinyl in ) generally exhibit higher melting points (>170°C) due to increased crystalline stability. The target compound’s melting point is predicted to align with derivatives like 5j (138–140°C) .

Biological Activity

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure includes a thiadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 0.084 ± 0.020 mmol L1^{-1}
  • A549 (lung cancer) : IC50 = 0.034 ± 0.008 mmol L1^{-1}

These results indicate that the compound exhibits potent anticancer activity, comparable to standard chemotherapeutic agents like cisplatin .

Case Study: Structure-Activity Relationship (SAR)

A study focused on the synthesis of novel thiadiazole derivatives found that modifications to the thiadiazole structure significantly influenced their cytotoxic properties. Compounds with enhanced lipophilicity showed increased interaction with biological targets, leading to improved anticancer efficacy .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The following table summarizes the antimicrobial activity of various thiadiazole compounds against common pathogens:

CompoundPathogenMethodActivity (Zone of Inhibition in mm)
Compound AStaphylococcus aureusDisk diffusion15
Compound BCandida albicansDisk diffusion18
Compound CEscherichia coliDisk diffusion12

These findings suggest that certain thiadiazole derivatives possess significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .

The mechanism behind the biological activity of this compound likely involves:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular processes essential for cancer cell growth.
  • Induction of Apoptosis : It may trigger programmed cell death pathways in cancer cells.
  • Antimicrobial Action : The presence of the thiadiazole ring may disrupt microbial cell walls or inhibit essential enzymes.

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